4-[[3-(Dipropylcarbamoyl)benzoyl]amino]-3-fluorobenzoic acid
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Overview
Description
4-[[3-(Dipropylcarbamoyl)benzoyl]amino]-3-fluorobenzoic acid is a complex organic compound that features a fluorinated benzoic acid core with a dipropylcarbamoyl benzoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(Dipropylcarbamoyl)benzoyl]amino]-3-fluorobenzoic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structure, followed by the introduction of the fluorine atom and the dipropylcarbamoyl benzoyl group. Common synthetic routes include:
Suzuki–Miyaura coupling: This method is widely used for forming carbon-carbon bonds and involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Amide bond formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[[3-(Dipropylcarbamoyl)benzoyl]amino]-3-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[[3-(Dipropylcarbamoyl)benzoyl]amino]-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[3-(Dipropylcarbamoyl)benzoyl]amino]-3-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-(Dipropylcarbamoyl)benzoic acid: Shares the dipropylcarbamoyl group but lacks the fluorine atom and additional benzoyl group.
4-Fluorobenzoic acid: Contains the fluorine atom but lacks the dipropylcarbamoyl benzoyl substituent.
Uniqueness
4-[[3-(Dipropylcarbamoyl)benzoyl]amino]-3-fluorobenzoic acid is unique due to its combination of a fluorinated benzoic acid core with a dipropylcarbamoyl benzoyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
4-[[3-(dipropylcarbamoyl)benzoyl]amino]-3-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c1-3-10-24(11-4-2)20(26)15-7-5-6-14(12-15)19(25)23-18-9-8-16(21(27)28)13-17(18)22/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,23,25)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMXRYNFEBLWSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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